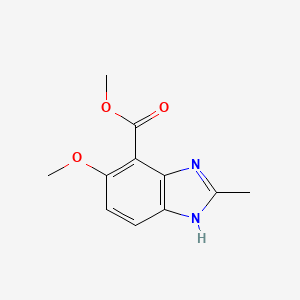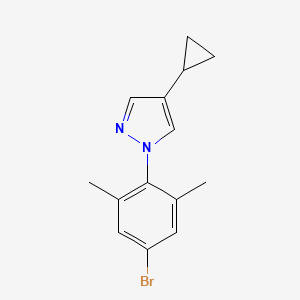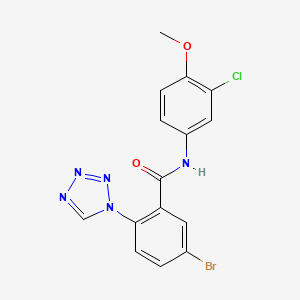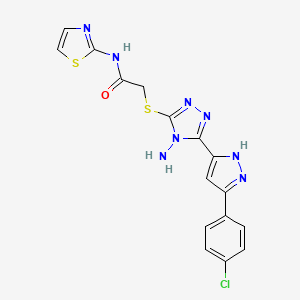![molecular formula C17H33NO3 B15174072 3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide CAS No. 920277-65-2](/img/structure/B15174072.png)
3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide is a synthetic organic compound that has garnered attention due to its unique structure and versatile applications across various scientific fields. This compound features a cyclopentyl group, a nonan-2-yl chain with hydroxyl groups at the first and third positions, and a propanamide group, making it an interesting subject of study in both academic and industrial research settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide can involve multiple steps, starting with the preparation of the cyclopentyl group and the nonan-2-yl chain. One common method includes:
Formation of the Cyclopentyl Group: : Starting from cyclopentane, the cyclopentyl group can be introduced through hydrogenation or by using cyclopentanone in the presence of reducing agents such as sodium borohydride.
Preparation of the Nonan-2-yl Chain: : The synthesis of the nonan-2-yl chain typically involves the addition of hydroxyl groups to a nonane backbone. This step might require regioselective hydroxylation using reagents like osmium tetroxide.
Amide Formation: : The final step involves the coupling of the cyclopentyl and nonan-2-yl moieties via an amide bond, using reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound requires optimization for yield and cost-effectiveness. This process often employs:
Batch Reactors: : For controlled addition of reagents and maintaining reaction conditions.
Continuous Flow Systems: : For higher efficiency and consistency in product quality.
Advanced Catalysts: : To enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide undergoes various types of chemical reactions, including:
Oxidation: : The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: : Reduction of the amide group to an amine using lithium aluminium hydride.
Substitution: : Halogenation of the cyclopentyl group using halogenating agents like bromine.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, sodium dichromate, or oxygen under catalytic conditions.
Reduction: : Lithium aluminium hydride or sodium borohydride.
Substitution: : Bromine, chlorine, or fluorine under controlled conditions.
Major Products Formed
Oxidation: : Corresponding ketones or carboxylic acids.
Reduction: : Amines.
Substitution: : Halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide has several scientific research applications, including:
Chemistry: : As an intermediate in organic synthesis, it can be used to develop more complex molecules.
Biology: : In biochemical studies, it can act as a ligand in enzyme inhibition assays.
Medicine: : Investigated for its potential therapeutic properties, particularly in anti-inflammatory and anticancer research.
Industry: : Utilized in the development of specialty chemicals and materials due to its unique structural properties.
Wirkmechanismus
The mechanism by which 3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide exerts its effects involves interaction with molecular targets, such as specific enzymes or receptors. For instance:
Enzyme Inhibition: : It may inhibit certain enzymes by binding to their active sites, thus blocking substrate access.
Signal Pathway Modulation: : It can modulate signal transduction pathways by affecting receptor-ligand interactions.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity.
List of Similar Compounds
N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide: : Without the cyclopentyl group.
3-Cyclopentylpropanamide: : Lacking the hydroxylated nonan-2-yl chain.
N-[(2S)-1,3-dihydroxyhexan-2-yl]propanamide: : With a shorter alkyl chain.
Eigenschaften
CAS-Nummer |
920277-65-2 |
|---|---|
Molekularformel |
C17H33NO3 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
3-cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide |
InChI |
InChI=1S/C17H33NO3/c1-2-3-4-5-10-16(20)15(13-19)18-17(21)12-11-14-8-6-7-9-14/h14-16,19-20H,2-13H2,1H3,(H,18,21)/t15-,16?/m0/s1 |
InChI-Schlüssel |
ZSGAEXCRJZKLKZ-VYRBHSGPSA-N |
Isomerische SMILES |
CCCCCCC([C@H](CO)NC(=O)CCC1CCCC1)O |
Kanonische SMILES |
CCCCCCC(C(CO)NC(=O)CCC1CCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[3-(1H-tetrazol-1-yl)phenyl]boronic acid](/img/structure/B15174018.png)

![4-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}morpholine](/img/structure/B15174041.png)

![(10S,11R,15S,16R)-13-naphthalen-1-yl-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B15174053.png)
![Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-8-Methyl-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, Methyl ester, (2S)-](/img/structure/B15174054.png)
![1-Naphthaleneethanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B15174059.png)
![[1-(Ethylamino)cyclobutyl]methanol](/img/structure/B15174087.png)


